colistin A sulfomethate sodium
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Overview
Description
Colistin is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . Due to its nephrotoxicity, colistin’s clinical use was largely abandoned in the 1970s, but it has seen a resurgence due to the rise of multidrug-resistant bacterial infections .
Preparation Methods
The preparation of colistin methanesulfonate sodium salt involves several steps:
Adjusting pH: The pH of a colistin sulfate aqueous solution is adjusted to 9-13 using ammonia water or a sodium hydroxide solution.
Reaction with Methylolsulfonic Acid Sodium Salt: Methylolsulfonic acid sodium salt is added to the suspension, and the reaction is carried out for 1-24 hours at a temperature of 10-90°C.
Separation and Purification: The reaction solution is separated and purified using mixed resins.
Drying: The final product is dried to obtain colistin methanesulfonate sodium salt.
Chemical Reactions Analysis
Colistin methanesulfonate sodium salt undergoes several chemical reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s structure suggests potential reactivity under certain conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the sulfomethyl groups.
Common reagents and conditions for these reactions include aqueous solutions, varying pH levels, and specific temperatures. The major product formed from the hydrolysis of colistin methanesulfonate is colistin .
Scientific Research Applications
Colistin methanesulfonate sodium salt has a wide range of scientific research applications:
Mechanism of Action
Colistin methanesulfonate sodium salt acts as a surface-active agent that penetrates and disrupts bacterial cell membranes. It is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This disruption leads to cell death, making it an effective bactericidal agent .
Comparison with Similar Compounds
Colistin methanesulfonate sodium salt is part of the polymyxin class of antibiotics, which includes polymyxin B and colistin (polymyxin E) . Compared to polymyxin B, colistin is less toxic but similarly effective against Gram-negative bacteria . The uniqueness of colistin methanesulfonate lies in its role as a prodrug, which allows for safer administration and reduced nephrotoxicity compared to direct colistin use .
Similar compounds include:
Properties
Molecular Formula |
C58H105N16Na5O28S5 |
---|---|
Molecular Weight |
1749.8 g/mol |
IUPAC Name |
pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6R)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |
InChI |
InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,47+,48+;;;;;/m1...../s1 |
InChI Key |
IQWHCHZFYPIVRV-VLLYEMIKSA-I |
Isomeric SMILES |
CC[C@@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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